

(Z-Ala-Ala-Ala-Ala)2Rh110 solubility issues and best solvents

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Compound of Interest

Compound Name: (Z-Ala-Ala-Ala-Ala)2Rh110

Cat. No.: B1277396

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Technical Support Center: (Z-Ala-Ala-Ala-Ala)2Rh110

This technical support center provides essential information for researchers, scientists, and drug development professionals working with the fluorogenic elastase substrate, **(Z-Ala-Ala-Ala-Ala)2Rh110**. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is **(Z-Ala-Ala-Ala-Ala)2Rh110** and what is its primary application?

(Z-Ala-Ala-Ala-Ala)2Rh110 is a sensitive, non-fluorescent substrate designed for measuring the activity of elastase, particularly neutrophil elastase.^{[1][2][3]} Neutrophil elastase is a key protease involved in the inflammatory response.^{[4][5]} Upon enzymatic cleavage by elastase, the substrate releases the highly fluorescent compound rhodamine 110 (Rh110), allowing for quantitative measurement of enzyme activity.^{[1][4][6][7]}

Q2: What are the best solvents for dissolving **(Z-Ala-Ala-Ala-Ala)2Rh110**?

Due to its poor solubility in aqueous solutions, the recommended solvents for preparing stock solutions of **(Z-Ala-Ala-Ala-Ala)2Rh110** are Dimethylformamide (DMF) and Dimethyl sulfoxide

(DMSO).[1][8][9] It is crucial to prepare the substrate solution just before use to ensure its stability and performance.[6]

Q3: What are the optimal excitation and emission wavelengths for fluorescence detection?

The fluorescent product of the reaction, rhodamine 110, should be detected using an excitation wavelength of approximately 485 nm and an emission wavelength of around 525 nm.[1][3][4][5][6][7][9] Some sources also report optimal wavelengths of 497 nm (excitation) and 520 nm (emission).[2]

Q4: How should I properly store **(Z-Ala-Ala-Ala-Ala)2Rh110**?

The lyophilized solid substrate should be stored at -20°C for long-term stability, where it can be stable for at least one year.[1][5][6] Once reconstituted in a solvent like DMF or DMSO, the solution should also be stored at -20°C.[6]

Solubility Data

The solubility of **(Z-Ala-Ala-Ala-Ala)2Rh110** in various solvents is summarized below for easy reference.

Solvent	Concentration
Dimethylformamide (DMF)	2 mg/mL[1][8][9]
Dimethyl sulfoxide (DMSO)	2 mg/mL[1][8][9]
DMF:PBS (pH 7.2) (1:3)	0.25 mg/mL[1][9]

Experimental Protocols

Protocol: Neutrophil Elastase Activity Assay

This is a generalized protocol for measuring neutrophil elastase activity in a 96-well plate format.

Reagent Preparation:

- Assay Buffer: Prepare an appropriate buffer for your experiment (e.g., 0.1 M Tris, pH 7.5).
- Substrate Stock Solution: Dissolve **(Z-Ala-Ala-Ala-Ala)2Rh110** in high-quality DMF or DMSO to a stock concentration of 2 mg/mL. Prepare this solution fresh before each experiment.[\[1\]](#)[\[6\]](#)
- Working Substrate Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration. Note that the final concentration of DMF or DMSO in the assay should be kept low (typically <1%) to avoid enzyme inhibition.
- Enzyme Solution: Prepare purified neutrophil elastase or cell lysates containing the enzyme in cold assay buffer. The concentration should be optimized to ensure the reaction rate is linear over the measurement period.
- Controls: Prepare a positive control (active elastase) and a negative/blank control (assay buffer without enzyme) to measure background fluorescence.

Assay Procedure:

- Add 50 µL of your samples (enzyme solution, positive control, or negative control) to the wells of a black 96-well microplate.
- Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.[\[10\]](#)
- Initiate the reaction by adding 50 µL of the working substrate solution to each well.
- Immediately begin measuring the fluorescence intensity using a microplate reader set to an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.[\[6\]](#)
- Record data every 1-2 minutes for a period of 30-60 minutes.
- Determine the reaction rate by calculating the slope of the linear portion of the fluorescence versus time curve.

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Low or No Fluorescent Signal	Inactive enzyme.	Use a fresh enzyme aliquot. Ensure proper storage and handling. Run a positive control with a known active enzyme.
Substrate degradation.	Prepare the substrate stock solution fresh for each experiment and protect it from light.	
Incorrect filter settings.	Verify that the plate reader is set to the correct excitation (~485 nm) and emission (~525 nm) wavelengths for rhodamine 110. [5] [6] [7]	
High Background Fluorescence	Substrate auto-hydrolysis.	Prepare substrate solution immediately before use. [6] Minimize exposure to light.
Contaminated reagents or buffer.	Use high-purity, sterile reagents. Check for autofluorescence in a "buffer + substrate" only well.	
Autofluorescence from sample components.	Run a blank control containing your sample but no substrate to measure and subtract its intrinsic fluorescence.	
Non-linear Reaction Rate (Curve Plateaus Quickly)	Substrate depletion.	Reduce the enzyme concentration or increase the initial substrate concentration. Ensure less than 15% of the substrate is consumed.
Enzyme instability.	Check the stability of your enzyme under the specific	

assay conditions (pH, temperature, buffer components).

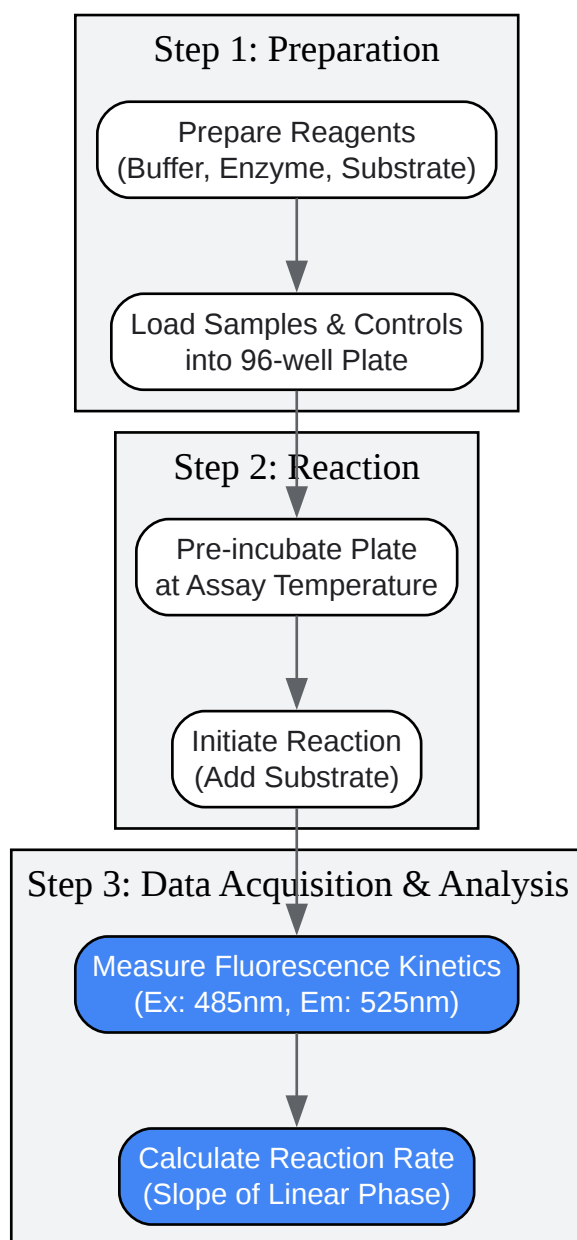
Precipitation in Wells

Poor substrate solubility in the final assay buffer.

Ensure the final percentage of organic solvent (DMF/DMSO) is sufficient to maintain solubility but does not inhibit the enzyme. A final concentration of 1% is generally well-tolerated.

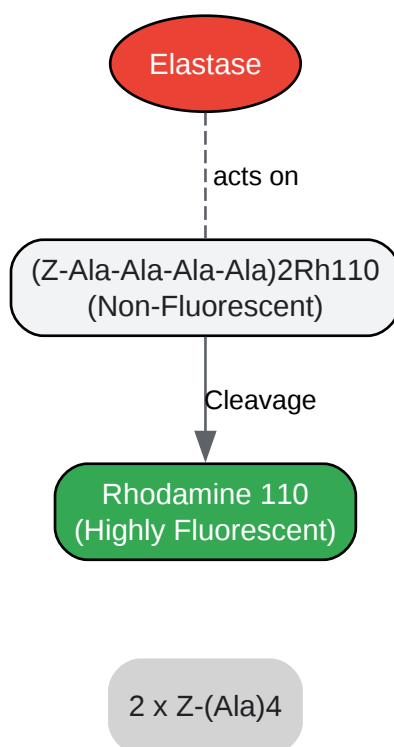
Gently mix the plate after substrate addition to ensure it is fully dissolved.

Visualizations



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Caption: Workflow for a typical elastase enzymatic assay.



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Caption: Enzymatic reaction of **(Z-Ala-Ala-Ala-Ala)2Rh110**.

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